Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine
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Overview
Description
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is a chemical compound that features a piperidine ring substituted with a pyridine moiety and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-chloromethylpyridine and N-ethylpiperazine.
Reaction Conditions: These starting materials are reacted in the presence of water at a temperature of 60-70°C for 2 hours.
Product Isolation: The product is isolated by drying the separated aqueous phase, yielding this compound with a high yield of 94%.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger volumes, and ensuring consistent product quality through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural features.
Mechanism of Action
The mechanism of action of Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-ethylpiperazine: Similar in structure but lacks the pyridine moiety.
2-(2-pyridyl)ethylamine: Contains a pyridine ring but differs in the substitution pattern.
Uniqueness
Ethyl({[1-(pyridin-2-yl)piperidin-4-yl]methyl})amine is unique due to its combination of a piperidine ring, a pyridine moiety, and an ethylamine group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-14-11-12-6-9-16(10-7-12)13-5-3-4-8-15-13/h3-5,8,12,14H,2,6-7,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTBGAZVZJVVDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCN(CC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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